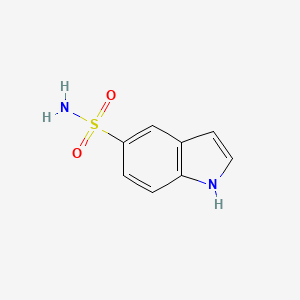

1H-Indole-5-sulfonamide

CAS No.: 3074-27-9

Cat. No.: VC3751828

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3074-27-9 |

|---|---|

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| IUPAC Name | 1H-indole-5-sulfonamide |

| Standard InChI | InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) |

| Standard InChI Key | VIRVXABSFUGFPJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)N |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1S(=O)(=O)N |

Introduction

Chemical and Physical Properties

1H-Indole-5-sulfonamide has several distinctive chemical and physical properties that make it suitable for various research applications. According to available data, this compound has a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol . The physical form of commercially available 1H-indole-5-sulfonamide is typically a powder, with a defined melting point range between 203-208°C .

The chemical structure features an indole core with a sulfonamide group attached at the 5-position. For identification purposes, the compound has several standardized chemical identifiers:

The compound's stability at room temperature simplifies storage requirements for research purposes . Its moderate melting point indicates relatively strong intermolecular forces, likely due to hydrogen bonding involving the sulfonamide group. These properties contribute to its utility as a building block in medicinal chemistry.

Synthesis and Characterization Methods

While the search results don't provide direct information about the synthesis of 1H-indole-5-sulfonamide itself, insights can be gained from the synthetic routes of structurally related compounds. The synthesis of similar sulfonamides typically involves several key steps that can be adapted for 1H-indole-5-sulfonamide preparation.

For related indoline-5-sulfonamides, the synthetic pathway involves protection of the nitrogen atom, sulfonation, amidation, and deprotection . This multi-step process begins with protecting the nitrogen with acetic anhydride, followed by treatment with chlorosulfuric acid to introduce the sulfochloride group at the 5-position. The subsequent reaction with ammonia converts the sulfochloride to a sulfonamide group, and final hydrolysis removes the protecting group .

A potential synthetic route for 1H-indole-5-sulfonamide might follow similar principles, with appropriate modifications to accommodate the indole ring system's reactivity. The enhanced stability of the aromatic indole system compared to indoline would likely require adjusted reaction conditions.

Characterization of 1H-indole-5-sulfonamide typically employs a combination of analytical techniques:

-

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm structural features

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy to identify functional group signatures

-

X-ray crystallography for definitive structural confirmation

-

Thin-layer chromatography for monitoring reaction progress and purity assessment

These characterization methods are crucial for confirming the identity and purity of synthesized 1H-indole-5-sulfonamide before proceeding with biological evaluation studies.

Biological Activity and Applications

1H-Indole-5-sulfonamide and its derivatives have demonstrated significant biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide and play crucial roles in various physiological processes, making them important therapeutic targets.

Derivatives of 1H-indole-5-sulfonamide, specifically 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, have been extensively evaluated as inhibitors of both α- and β-class carbonic anhydrases . These studies included human isoforms with significant medicinal chemistry applications, such as CA I, II, VA, VB, VII, IX, and XII . Several derivatives demonstrated promising inhibitory activity, with some compounds achieving low nanomolar inhibition constants and notable isoform selectivity .

The anticancer potential of sulfonamide compounds related to 1H-indole-5-sulfonamide has also been investigated. Structurally related indoline-5-sulfonamides have shown moderate antiproliferative effects against cancer cell lines . Importantly, these compounds maintain their activity under hypoxic conditions, which typically confer resistance to conventional anticancer agents . This property is particularly valuable since hypoxia in tumor microenvironments often contributes to treatment resistance.

For instance, when comparing the antiproliferative activity of indoline-5-sulfonamides with other related compounds, researchers observed enhanced activity against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions . This suggests that the core sulfonamide structure plays a crucial role in the compound's biological activity.

Structure-Activity Relationships

Analysis of the structure-activity relationships of 1H-indole-5-sulfonamide derivatives provides valuable insights for rational drug design. Modifications to the basic structure significantly impact biological activity, particularly enzyme inhibition potency and selectivity.

A series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides with various substituents on the phenyl group (including methyl, halogen, and methoxy functionalities, as well as perfluorophenyl moieties) demonstrated varying inhibitory profiles against different carbonic anhydrase isoforms . These structural variations resulted in compounds with different binding affinities and selectivity patterns, highlighting the importance of the substitution pattern on the phenyl ring.

The binding properties of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide against carbonic anhydrase 2 have been specifically characterized:

| Property | Measurement | pH | Temperature (°C) | References |

|---|---|---|---|---|

| Ki (nM) | 7.2 | N/A | N/A | A27711 / A27714 |

| Ki (nM) | 7.2 | 7.4 | 25 | A31105 |

The inhibition constant (Ki) of 7.2 nM indicates strong binding affinity to carbonic anhydrase 2 , demonstrating that modifications to the base 1H-indole-5-sulfonamide structure can yield highly potent enzyme inhibitors.

Beyond carbonic anhydrase inhibition, structural modifications of the indole-5-sulfonamide scaffold also affect other biological properties. For example, indoline-5-sulfonamides (structurally related to indole-5-sulfonamides) with specific substitution patterns have shown the ability to reverse chemoresistance to doxorubicin in certain cancer cells with P-glycoprotein overexpression .

Current Research Directions and Applications

Current research involving 1H-indole-5-sulfonamide and its derivatives focuses primarily on their potential as therapeutic agents for various conditions. The most extensively studied application remains their use as carbonic anhydrase inhibitors with potential applications in cancer treatment, glaucoma therapy, and management of other conditions involving dysregulated pH homeostasis.

In cancer research, derivatives of indole-5-sulfonamide have shown promise due to their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms CA IX and XII . These isoforms are overexpressed in many tumors and contribute to tumor growth and metastasis by regulating intracellular and extracellular pH. Selective inhibition of these isoforms represents a potential strategy for targeted cancer therapy.

The research on indoline-5-sulfonamides demonstrates their moderate antiproliferative effects against cancer cell lines under both normal oxygen conditions and hypoxia . Compound 4f, one of the most potent inhibitors of CA IX and XII, exhibited hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 μM, and caused partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells . This selective activity under hypoxic conditions is particularly valuable since hypoxia typically confers resistance to conventional anticancer agents.

Beyond cancer applications, derivatives of 3-phenyl-1H-indole-5-sulfonamides have shown significant inhibitory activity against β-class carbonic anhydrases from pathogenic organisms. For example, some derivatives effectively inhibited β-CAs from Mycobacterium tuberculosis (Rv1284 and Rv3588c), sometimes achieving sub-nanomolar inhibition . Similarly, these compounds effectively inhibited fungal β-CAs from Candida albicans (Nce103) and Cryptococcus neoformans (Can2) . These findings suggest potential applications in developing novel antibacterial and antifungal agents.

The availability of X-ray crystal structures of sulfonamide compounds bound to human carbonic anhydrase II provides valuable structural information for rational drug design approaches . This knowledge can guide the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume